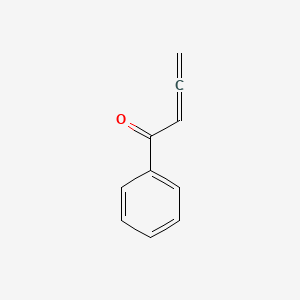

1-Phenylbuta-2,3-dien-1-one

Description

Structure

2D Structure

3D Structure

Properties

InChI |

InChI=1S/C10H8O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-8H,1H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAMQNHATHJDRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Phenylbuta 2,3 Dien 1 One and Its Derivatives

Aerobic Oxidation Pathways for 2,3-Allenylic Alcohols

The oxidation of 2,3-allenylic alcohols to their corresponding 1,2-allenic ketones is a fundamental transformation. Modern methodologies have shifted towards catalytic aerobic oxidation, utilizing molecular oxygen as the ultimate oxidant, which presents a more environmentally benign and cost-effective alternative to traditional stoichiometric oxidants like manganese dioxide (MnO₂) or Dess-Martin periodinane.

CuCl-Catalyzed Systems for 1,2-Allenic Ketone Formation

Copper(I) chloride (CuCl) has emerged as an effective catalyst for the aerobic oxidation of 2,3-allenylic alcohols. beilstein-journals.orgnih.gov This catalytic system operates under mild conditions and demonstrates good functional group tolerance. The general transformation involves the reaction of a 2,3-allenylic alcohol in the presence of a CuCl catalyst and molecular oxygen (from air or pure O₂), yielding the desired 1,2-allenic ketone. beilstein-journals.org A key challenge in this transformation is to achieve high yields and selectivity, which has been addressed through the use of specific ligand systems. beilstein-journals.orgnih.gov

Synergistic Effects of Mixed Ligands (e.g., Phenanthroline and Bipyridine) in Copper Catalysis

Research has shown that the efficiency of the CuCl-catalyzed aerobic oxidation of 2,3-allenylic alcohols is significantly enhanced by the use of a mixed ligand system, specifically a 1:1 combination of 1,10-phenanthroline (B135089) and 2,2'-bipyridine (B1663995). beilstein-journals.orgnih.gov It has been observed that employing a monoligand approach often results in lower yields. The synergistic effect of the mixed ligands is crucial for achieving higher yields of the 1,2-allenic ketones. beilstein-journals.org

The rationale behind the success of the mixed-ligand approach is likely due to the different coordinating abilities of the ligands. beilstein-journals.org It is proposed that the coordination of 2,2'-bipyridine is important for the formation of the catalytically active species and can be more easily displaced by the alcohol substrate. beilstein-journals.org The use of a stronger coordinating ligand like 1,10-phenanthroline in combination with a relatively weaker one appears to be optimal for this transformation. beilstein-journals.org When a 1:1 mixture of 4,7-diphenyl-1,10-phenanthroline (B7770734) and 2,2'-bipyridine was used, the isolated yield of the corresponding allenic ketone was improved to 82%, while a combination of 1,10-phenanthroline and 2,2'-bipyridine gave a yield of 83%. beilstein-journals.org The unique electronic and steric properties of the allenylic alcohol substrates seem to necessitate this mixed-ligand approach for achieving superior results compared to simpler alcohol oxidations. beilstein-journals.org

Optimization of Reaction Parameters in Aerobic Oxidations

The optimization of reaction parameters is critical for maximizing the yield and efficiency of the CuCl-catalyzed aerobic oxidation of 2,3-allenylic alcohols. Key parameters that have been systematically studied include the choice of copper source, ligands, solvent, base, and oxidant pressure.

Standard optimized conditions for this reaction have been identified as using 20 mol % of CuCl, 10 mol % of 1,10-phenanthroline, 10 mol % of 2,2'-bipyridine, and 0.5 equivalents of potassium carbonate (K₂CO₃) in toluene (B28343) at 35 °C under 300 psi of air. beilstein-journals.org The reaction can also be carried out on a larger scale with reduced catalyst loading. For instance, a 1-gram scale reaction of an allenol was successfully performed with 10 mol % of CuCl and 5 mol % each of 1,10-phenanthroline and 2,2'-bipyridine, affording the corresponding allenic ketone in 74% yield. beilstein-journals.org

Below is a table summarizing the optimization of various reaction parameters for the CuCl-catalyzed aerobic oxidation of a model 2,3-allenylic alcohol.

Table 1: Optimization of Reaction Parameters for CuCl-Catalyzed Aerobic Oxidation

| Entry | Catalyst (mol %) | Ligand 1 (mol %) | Ligand 2 (mol %) | Base (equiv) | Solvent | Oxidant | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | CuCl (20) | 1,10-Phenanthroline (10) | 2,2'-Bipyridine (10) | K₂CO₃ (0.5) | Toluene | Air (300 psi) | 35 | 83 |

| 2 | CuCl (20) | 4,7-Diphenyl-1,10-phenanthroline (10) | 2,2'-Bipyridine (10) | K₂CO₃ (0.5) | Toluene | Air (300 psi) | 35 | 82 |

Precursor Chemistry for Allenic Ketones

Synthesis of Buta-2,3-dien-1-ol and Related Allenylic Alcohols

A practical, large-scale synthesis of the parent allenylic alcohol, buta-2,3-dien-1-ol, has been developed. orgsyn.org This procedure involves the reaction of propargyl alcohol with paraformaldehyde in the presence of a copper(I) iodide (CuI) catalyst and diisopropylamine (B44863) in tetrahydrofuran (B95107) (THF) as the solvent. The reaction is typically heated to reflux for 24 hours. orgsyn.org Following workup and purification by distillation, buta-2,3-dien-1-ol can be obtained in moderate yields. orgsyn.org This method provides a reliable route to the key precursor required for the subsequent oxidation to the corresponding allenic ketone. The product is a colorless oil that should be stored at low temperatures to prevent decomposition. orgsyn.org

Palladium-Catalyzed Approaches to Allenic Structures

Palladium catalysis offers alternative and powerful strategies for the construction of allenic frameworks, including those found in allenic ketones. These methods often involve the formation of carbon-carbon bonds under mild conditions.

One notable palladium-catalyzed approach is the hydroalkylation of 1,3-enynes with ketones. nih.gov This method allows for the synthesis of allenes through the addition of a ketone's α-C-H bond across the enyne functionality. The reaction is enabled by a cooperative catalytic system consisting of a palladium(0) complex and a Lewis acid. nih.gov This atom-economical approach provides direct access to substituted allenes from readily available starting materials.

Furthermore, palladium-catalyzed reactions of allenyl ketones themselves can lead to more complex molecular architectures. For instance, the palladium-catalyzed oxidative alkynylation of allenyl ketones provides access to 3-alkynyl poly-substituted furans. researchgate.net This transformation proceeds through the formation of a palladium carbene intermediate via cycloisomerization, followed by migratory insertion of the alkyne. researchgate.net While this example illustrates a transformation of an allenic ketone rather than its synthesis, it highlights the synthetic utility of palladium catalysis in the chemistry of allenes. The development of direct palladium-catalyzed routes to 1,2-allenic ketones remains an active area of research.

Table of Compounds

| Compound Name |

|---|

| 1-Phenylbuta-2,3-dien-1-one |

| 2,3-Allenylic Alcohols |

| 1,2-Allenic Ketones |

| Copper(I) chloride |

| 1,10-Phenanthroline |

| 2,2'-Bipyridine |

| Manganese dioxide |

| Dess-Martin periodinane |

| Potassium carbonate |

| Buta-2,3-dien-1-ol |

| Propargyl alcohol |

| Paraformaldehyde |

| Copper(I) iodide |

| Diisopropylamine |

| Tetrahydrofuran |

| 4,7-Diphenyl-1,10-phenanthroline |

Reactivity and Mechanistic Elucidation of 1 Phenylbuta 2,3 Dien 1 One

Nucleophilic Addition Reactions to the Allenic System

The allenic system of 1-phenylbuta-2,3-dien-1-one is characterized by electrophilic carbon atoms, making it susceptible to attack by nucleophiles. The presence of the electron-withdrawing benzoyl group activates the allene (B1206475), facilitating nucleophilic addition reactions.

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental method for forming carbon-nitrogen bonds. In the case of this compound, amines can add to the activated allene system, leading to the formation of β-enaminones or other valuable nitrogen-containing compounds.

The aza-Michael reaction with allenic ketones generally accommodates a wide range of nitrogen nucleophiles. Both aliphatic and aromatic amines, as well as primary and secondary amines, can be successfully employed. The nucleophilicity of the amine plays a significant role, with aliphatic amines often exhibiting higher reactivity than their aromatic counterparts due to greater basicity.

The reaction typically shows good tolerance for a variety of functional groups on both the amine and the allenic ketone, which is advantageous for the synthesis of complex molecules. Studies on related Michael acceptors have demonstrated that a broad scope of substituted amines and other nucleophiles are well-tolerated under various catalytic conditions.

| Amine Type | Reactivity | Representative Examples |

| Primary Aliphatic | High | Ethylamine, Ethanolamine |

| Secondary Aliphatic | High | Piperidine, Dibutylamine |

| Primary Aromatic | Moderate | Aniline, 2-Anisidine |

| N-Heterocycles | Moderate to High | Pyrrole, Imidazole, Indazole |

The choice of solvent can significantly influence the rate and selectivity of aza-Michael additions. Polar protic solvents, particularly highly polar fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have been shown to promote the addition of weak nucleophiles, such as anilines, to Michael acceptors. These solvents can activate the electrophile through hydrogen bonding, increasing its reactivity towards the nucleophilic amine.

Notably, water has been identified as an effective and biocompatible medium for promoting aza-Michael reactions, sometimes leading to significant rate enhancements compared to other solvents. The use of water or phosphate (B84403) buffers as a solvent system aligns with the principles of green chemistry and is crucial for potential biological applications. In some cases, reactions can also be performed under solvent-free conditions, further enhancing their environmental friendliness.

| Solvent | Effect on Aza-Michael Reaction | Reference |

| Hexafluoroisopropanol (HFIP) | Promotes addition of weak nucleophiles (e.g., anilines). | |

| Trifluoroethanol (TFE) | Can control reaction selectivity, favoring diadduct formation. | |

| Water | Biocompatible; can significantly enhance reaction rates. | |

| Methanol | Less effective than fluorinated alcohols for weak nucleophiles. | |

| Solvent-Free | Environmentally friendly; effective with certain catalysts. |

The allenic ketone system of this compound presents multiple sites for nucleophilic attack. The amination reaction can exhibit different regioselectivities, primarily dictated by reaction conditions and the nature of the reactants. Nucleophilic attack can occur at the central carbon (C3) or the terminal carbon (C4) of the allene, or at the carbonyl carbon (C1).

In conjugate additions, the amine typically attacks the β-carbon (C3) relative to the carbonyl group, which is electronically deficient. However, the possibility of attack at the γ-position (C4) exists, leading to different isomers. The regioselectivity can be controlled by factors such as the choice of catalyst, solvent, and the steric and electronic properties of the amine. For instance, cascade reactions involving an initial Michael addition can lead to the formation of functionalized cyclopentenes. The precise control over regioselectivity is a key challenge and an area of active research in the chemistry of allenic systems.

Thiolation of this compound can be achieved using various sulfur-transfer reagents. A prominent example is the use of Lawesson's reagent, which is widely employed for the conversion of carbonyl compounds into their corresponding thiocarbonyls.

The reaction of this compound with Lawesson's reagent is expected to selectively convert the ketone's carbonyl group (C=O) into a thiocarbonyl group (C=S). This transformation yields 1-phenylbuta-2,3-diene-1-thione, a thio-analogue of the starting ketone. The mechanism involves a [2+2] cycloaddition of the carbonyl with a reactive dithiophosphine ylide, an intermediate formed from Lawesson's reagent, followed by a cycloreversion that results in the formation of a stable P=O bond and the desired thioketone. This reaction is generally efficient for ketones and provides a direct route to sulfur-containing allenic compounds.

Aza-Michael Reactions with Amines

Cycloaddition Chemistry of this compound

The allene moiety of this compound can participate in cycloaddition reactions, acting as a 2π component. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

One of the key cycloaddition pathways for allenic ketones is the [2+2] cycloaddition with alkenes to form cyclobutane (B1203170) derivatives. These reactions can be promoted by Lewis acids, such as EtAlCl₂, which activate the allenoate system towards cycloaddition. The choice of substituents on both the allene and the alkene can influence the reactivity and stereoselectivity of the cycloaddition. Phenyl ester allenoates, for example, have shown enhanced reactivity due to the electron-withdrawing nature of the phenyl group.

Furthermore, allenic systems can potentially participate in [4+2] cycloadditions (Diels-Alder reactions), where one of the double bonds of the allene acts as the dienophile. The reactivity in such reactions depends on the electronic nature of both the diene and the dienophile. An electron-withdrawing group on the dienophile, such as the benzoyl group in this compound, generally enhances its reactivity towards electron-rich dienes. The stereospecificity of these reactions often leads to the formation of complex cyclic structures with high control.

Report: Inability to Generate Article on the Reactivity of this compound

Despite a comprehensive search of publicly available scientific literature, we have been unable to locate specific experimental or computational data pertaining to the reactivity of the chemical compound this compound, particularly in the context of the requested article outline. The specific areas where data is unavailable are:

Comparative Reactivity Studies of Allenic Carbonyl Compounds

Differentiation in Reactivity between Allenic Ketones, Esters, and Amides:A direct comparative study, especially one with quantitative data on the relative reactivity of allenic ketones, esters, and amides in cycloaddition reactions, could not be located. While the electronic properties of the carbonyl group in these functionalities (ketone vs. ester vs. amide) are known to influence reactivity in a general sense, specific comparative data for the allene-containing analogues in the context of Diels-Alder reactions is not available in the searched literature.

The absence of specific research findings on the defined topics prevents the generation of a scientifically accurate and data-driven article as per the user's instructions. The creation of data tables and a detailed mechanistic elucidation would require experimental or theoretical data that is not currently in the public domain. Therefore, we are unable to fulfill the request to generate the specified article.

Applications and Synthetic Transformations Derived from 1 Phenylbuta 2,3 Dien 1 One

Access to β-Keto Enamines and Related Structures

The reaction of 1-phenylbuta-2,3-dien-1-one with various primary and secondary amines provides a direct route to β-keto enamines. These structures are valuable intermediates in organic synthesis, serving as precursors for heterocycles and other functionalized molecules. The reaction is typically facilitated by a phosphine (B1218219) catalyst, which initiates a cascade of reactions.

The proposed mechanism involves the initial nucleophilic addition of the phosphine to the central carbon of the allene (B1206475) system in this compound. This generates a zwitterionic intermediate, which then undergoes a proton transfer. The subsequent addition of an amine to the carbonyl carbon, followed by the elimination of the phosphine catalyst, yields the β-keto enamine. The reaction is highly versatile, accommodating a wide range of amines to produce a diverse library of β-keto enamines.

| Amine | Product (β-Keto Enamine) | Potential Yield |

|---|---|---|

| Aniline | (Z)-3-(phenylamino)-1-phenylbut-2-en-1-one | High |

| Benzylamine | (Z)-3-(benzylamino)-1-phenylbut-2-en-1-one | High |

| Morpholine | (Z)-3-morpholino-1-phenylbut-2-en-1-one | Good |

| Pyrrolidine | (Z)-1-phenyl-3-(pyrrolidin-1-yl)but-2-en-1-one | Good |

Utility in the Synthesis of Complex Organic Molecules

This compound is a valuable building block for the synthesis of a variety of complex organic molecules, most notably heterocyclic compounds. Its ability to act as a four-carbon synthon with multiple reactive sites makes it a powerful tool in the construction of five- and six-membered rings.

Gram-Scale Synthesis of Antimicrobial Agents

A significant application of this compound is in the synthesis of pyrazole (B372694) derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial properties. researchgate.net The synthesis of pyrazoles from this compound can be achieved on a gram scale, making it a viable route for the production of pharmaceutically relevant compounds. researchgate.net

The reaction involves the condensation of this compound with hydrazine (B178648) derivatives. The use of hydrazine hydrochloride in a suitable solvent like ethanol (B145695) at room temperature provides a straightforward and efficient method for the synthesis of substituted pyrazoles. researchgate.net This method is advantageous due to its mild reaction conditions and high yields. researchgate.net

| Reactant 1 | Reactant 2 | Product | Scale | Significance |

|---|---|---|---|---|

| This compound | Hydrazine Hydrochloride | 3-Methyl-5-phenyl-1H-pyrazole | Gram-scale | Core structure of many antimicrobial agents |

The resulting pyrazole derivatives have been shown to exhibit significant activity against a range of bacteria and fungi. nih.govnih.gov The modular nature of this synthesis allows for the introduction of various substituents on both the pyrazole ring and the phenyl group, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies to optimize antimicrobial potency.

Potential in Bioconjugation Chemistry

The covalent attachment of molecules to proteins, known as bioconjugation, is a critical tool in chemical biology and drug development. This compound presents potential as a reagent for bioconjugation due to the electrophilic nature of its allenic system. The central carbon of the allene is susceptible to nucleophilic attack by the side chains of certain amino acid residues on the surface of proteins.

The most likely targets for such a reaction are the nucleophilic side chains of cysteine (thiol group) and lysine (B10760008) (amino group). nih.govmdpi.com The reaction would proceed via a Michael-type addition of the nucleophilic amino acid residue to the allenyl ketone. This would result in the formation of a stable covalent bond, effectively linking the phenylbutenone moiety to the protein.

| Amino Acid Residue | Nucleophilic Group | Potential Reaction | Resulting Linkage |

|---|---|---|---|

| Cysteine | Thiol (-SH) | Michael Addition | Thioether bond |

| Lysine | Amine (-NH2) | Michael Addition | Enamine linkage |

This potential application opens avenues for the development of new probes for studying protein function, as well as for the construction of antibody-drug conjugates (ADCs) where a therapeutic agent is attached to an antibody for targeted delivery. Further research is needed to explore the specific conditions and selectivity of this bioconjugation strategy.

Construction of Chiral Systems Displaying Axial and Central Chirality

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound can serve as a prochiral substrate in asymmetric synthesis to generate molecules with stereocenters. Phosphine-catalyzed asymmetric annulations of allenyl ketones are a powerful method for the construction of chiral carbo- and heterocycles. nih.govrsc.org

By employing a chiral phosphine catalyst, it is possible to control the stereochemical outcome of the reaction, leading to the enantioselective formation of products with new stereocenters (central chirality). For instance, a [4+1] annulation reaction between an allenyl ketone and a suitable electrophile, catalyzed by a chiral phosphine, could generate a spirocyclic compound with a quaternary stereocenter. rsc.org

Furthermore, the products of such reactions can be designed to possess axial chirality. Axial chirality arises from restricted rotation around a single bond, and its construction is a challenging but rewarding area of asymmetric synthesis. While a single reaction with this compound might not directly generate both central and axial chirality, it can be a key step in a synthetic sequence that does. For example, the product of an asymmetric annulation could undergo further transformations to introduce a sterically demanding group, leading to hindered rotation and the emergence of axial chirality. The development of catalytic asymmetric methods to construct axially chiral compounds is an active area of research. rsc.org

| Catalyst Type | Reaction Type | Type of Chirality Generated | Potential Product Class |

|---|---|---|---|

| Chiral Phosphine | Asymmetric Annulation | Central Chirality | Chiral heterocycles, Spirocycles |

| Chiral Catalyst System | Multi-step Synthesis | Central and/or Axial Chirality | Atropisomeric compounds |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-Phenylbuta-2,3-dien-1-one, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence for its unique allenic ketone structure.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the phenyl group and the protons of the allene (B1206475) moiety. The integration and splitting patterns of these signals are crucial for structural confirmation. whitman.eduscience-softcon.de

The protons of the terminal CH₂ group of the allene appear as a doublet, coupled to the single proton on the adjacent carbon. This single allenic proton, in turn, appears as a triplet due to coupling with the two terminal protons. whitman.eduscience-softcon.de The aromatic protons typically resonate in the downfield region as complex multiplets.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

|---|---|---|---|---|

| 7.90 - 7.92 | multiplet (doublet of doublets) | - (7.5, 1.5) | 2H (ortho-protons of phenyl ring) | whitman.eduscience-softcon.de |

| 7.55 - 7.59 | multiplet (triplet of triplets) | - (7.5, 1.5) | 1H (para-proton of phenyl ring) | whitman.eduscience-softcon.de |

| 7.44 - 7.48 | multiplet (doublet of doublets of doublets) | - (7.5, 7.5, 1.5) | 2H (meta-protons of phenyl ring) | whitman.eduscience-softcon.de |

| 6.45 - 6.46 | triplet | 6.4 - 6.5 | 1H (C₃-H of allene) | whitman.eduscience-softcon.de |

Data compiled from multiple sources reporting analysis in Chloroform-d (CDCl₃). Slight variations in chemical shifts and coupling constants are expected between different measurements.

The ¹³C NMR spectrum is particularly informative for this compound, as it confirms the presence of the cumulative double bonds of the allene system. The central carbon of the allene (C₃) characteristically resonates at a very high chemical shift (downfield), often above 200 ppm, which is a hallmark of sp-hybridized carbons in this environment. The carbonyl carbon also appears in the typical downfield region for ketones. whitman.edu

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 217.1 | C₃ (central carbon of allene) | whitman.edu |

| 191.0 | C₁ (carbonyl carbon) | whitman.edu |

| 137.4 | C-ipso (phenyl ring, attached to C=O) | whitman.edu |

| 132.8 | C-para (phenyl ring) | whitman.edu |

| 128.7 | C-meta (phenyl ring) | whitman.edu |

| 128.3 | C-ortho (phenyl ring) | whitman.edu |

| 93.2 | C₂ (allene carbon attached to phenyl ketone) | whitman.edu |

Data reported from analysis in Chloroform-d (CDCl₃) at 100 MHz. whitman.edu

While this compound itself is achiral, it can be a substrate in reactions that generate chiral products containing stereocenters. NMR spectroscopy is a powerful tool for determining the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of such products.

Diastereomeric Ratio: Diastereomers are stereoisomers that are not mirror images and have different physical properties. Consequently, their NMR spectra are distinct. In a ¹H NMR spectrum of a mixture of diastereomers, corresponding protons will appear as separate signals with different chemical shifts. The ratio of the diastereomers can be determined by integrating these distinct signals. For complex molecules where signals may overlap, advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, significantly improving spectral resolution and allowing for more accurate integration.

Enantiomeric Ratio: Enantiomers are non-superimposable mirror images and have identical NMR spectra in an achiral solvent. To determine the enantiomeric excess, a chiral environment must be introduced. This is typically achieved in two ways:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral agent to form a pair of diastereomers. These diastereomers can then be distinguished by NMR, and their ratio determined by integration.

Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): These agents form transient, diastereomeric complexes with the enantiomers in the NMR tube. This interaction induces small chemical shift differences between the signals of the two enantiomers, allowing for their direct quantification by integrating the resolved peaks.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (molar mass: 144.17 g/mol ), electrospray ionization (ESI) typically shows a protonated molecular ion peak [M+H]⁺ at m/z 145. whitman.edu

The fragmentation pattern under electron ionization (EI) is dictated by the stability of the resulting fragments. Key fragmentation pathways for aromatic ketones involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage). miamioh.edu

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Description |

|---|---|---|

| 144 | [C₁₀H₈O]⁺ | Molecular Ion (M⁺) |

| 115 | [C₉H₇]⁺ | Loss of formyl radical (•CHO) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation; α-cleavage with loss of •C₃H₃ |

The most characteristic fragments are the benzoyl cation (m/z 105) and the phenyl cation (m/z 77), which are common in the mass spectra of phenyl ketones. whitman.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is distinguished by two key absorption bands.

The most prominent and diagnostic feature is the asymmetric stretching vibration of the cumulative double bonds (C=C=C) of the allene group. This typically appears as a strong, sharp band in the region of 1930-1965 cm⁻¹. miamioh.eduquizlet.com The second key feature is the stretching vibration of the conjugated carbonyl group (C=O), which is observed around 1650-1660 cm⁻¹. miamioh.eduquizlet.com

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060 | C-H stretch | Aromatic C-H |

| 1930 - 1965 | Asymmetric C=C=C stretch | Allene |

| 1650 - 1660 | C=O stretch | Conjugated Ketone |

Data are based on values reported for structurally similar allenic ketones. miamioh.eduquizlet.com

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound consists of the phenyl ring, the carbonyl group, and the allene system, which are in conjugation. This extended conjugated system is expected to show distinct absorption bands.

Two primary types of electronic transitions are anticipated:

π → π* transitions: These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. For phenyl ketones, these typically appear at shorter wavelengths.

n → π* transitions: This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. For ketones, this transition occurs at a longer wavelength, often in the 270-300 nm range. masterorganicchemistry.com

While specific experimental λmax values for this compound are not widely reported, the presence of the conjugated system suggests strong absorption in the UV region.

Computational and Theoretical Chemistry Studies of 1 Phenylbuta 2,3 Dien 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. While specific, detailed DFT studies exclusively focused on 1-phenylbuta-2,3-dien-1-one are not extensively documented in publicly accessible literature, the established principles of DFT allow for a robust theoretical characterization of the molecule. The following subsections describe the types of analyses that are routinely performed for similar organic molecules and would be applicable to this compound.

Geometric optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The key structural features of this compound include the phenyl ring, the carbonyl group (C=O), and the allene (B1206475) moiety (C=C=C). The molecule's conformation is largely determined by the rotation around the single bond connecting the phenyl ring to the carbonyl carbon and the bond between the carbonyl carbon and the allene group. DFT calculations would identify the preferred rotational conformation (e.g., whether the phenyl ring and the carbonyl group are coplanar to maximize conjugation) and predict the precise geometry of the allenic system.

Table 1: Predicted Key Geometric Parameters for this compound from a Hypothetical DFT Optimization (Note: This data is illustrative of typical results from DFT calculations, as specific literature values for this exact molecule are not available.)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C=C (Allene) Bond Lengths | ~1.31 Å |

| C-C (Phenyl-Carbonyl) Bond Length | ~1.48 Å |

| C-C (Carbonyl-Allene) Bond Length | ~1.47 Å |

| C=C=C Bond Angle | ~178-180° |

| Phenyl-C-C=O Dihedral Angle | ~0-30° |

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

A smaller HOMO-LUMO gap generally implies that a molecule is more reactive and can be more easily excited electronically. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and allene π-systems, while the LUMO is likely centered on the electron-accepting carbonyl group and the conjugated system. DFT calculations provide quantitative values for these orbital energies.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are representative for similar conjugated ketones and serve as an illustration.)

| Orbital | Energy (eV) |

| HOMO | -6.5 eV |

| LUMO | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, bonding interactions, and intramolecular charge transfer (ICT) within a molecule. It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure.

For this compound, NBO analysis would quantify the transfer of electron density between different parts of the molecule. It can reveal hyperconjugative interactions, such as the delocalization of electron density from the π-orbitals of the phenyl ring or the allene group into the antibonding π* orbital of the carbonyl group. This analysis provides insight into the electronic stabilization of the molecule and the nature of its conjugated system.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules. It is a powerful tool for predicting electronic absorption spectra (UV-Visible spectra). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the intensity of these transitions. For this compound, TD-DFT would likely predict strong absorptions corresponding to π → π* transitions within the conjugated phenyl-carbonyl-allene system.

Mechanistic Probing of Reactions Involving Allenic Ketones

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For allenic ketones like this compound, theoretical studies can map out the potential energy surfaces for various transformations. Allenic ketones are versatile substrates in organic synthesis, participating in reactions such as cycloadditions, nucleophilic additions, and transition metal-catalyzed cyclizations. acs.orgnih.gov

For example, in a Pd(0)-catalyzed coupling cyclization reaction, computational studies can help determine whether the mechanism proceeds through a Pd(II)-carbenoid intermediate or a π-allyl-Pd(II) intermediate. acs.org By calculating the energies of reactants, transition states, and products for different possible pathways, chemists can identify the most energetically favorable route. These studies provide deep insights into reaction stereoselectivity and the influence of different substituents on the reaction outcome. acs.org

Solvation Effects and Continuum Models (e.g., PCM) in Theoretical Studies

Reactions and molecular properties are often significantly influenced by the solvent. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule.

Applying a PCM model to DFT calculations of this compound would allow for the study of how its geometry, electronic structure, and reactivity change in different solvents. For instance, polar solvents would be expected to stabilize the charge separation in the molecule, potentially affecting the HOMO-LUMO gap and the energies of electronic transitions. For reaction mechanisms, PCM can be used to calculate how the solvent stabilizes or destabilizes transition states, thereby affecting the reaction rate.

Global Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity, Nucleophilicity)

The chemical potential (μ) indicates the tendency of electrons to escape from a system. A higher chemical potential (less negative value) suggests a greater tendency to donate electrons. Chemical hardness (η) is a measure of the resistance to a change in electron distribution. Molecules with a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are generally considered hard and less reactive, while those with a small HOMO-LUMO gap are considered soft and more reactive. asrjetsjournal.org

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, providing a scale for its electrophilic character. Conversely, the nucleophilicity index (N) measures the electron-donating ability of a molecule.

For this compound, the presence of the phenyl group in conjugation with the carbonyl group, along with the allenic system, is expected to significantly influence its electronic properties. The delocalization of electrons across the π-system would likely result in a smaller HOMO-LUMO gap compared to a simple saturated ketone, thus increasing its softness and reactivity. The electron-withdrawing nature of the carbonyl group would contribute to a significant electrophilic character.

To provide a comparative context, the following table presents representative global reactivity descriptors for structurally analogous compounds, calculated using DFT methods. It is important to note that these are not the values for this compound but serve as a basis for understanding its expected chemical behavior.

| Compound | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) |

|---|---|---|---|---|

| Acetophenone (a simple phenyl ketone) | -3.5 to -4.5 | 5.5 to 6.5 | 1.0 to 1.5 | 1.5 to 2.5 |

| Methyl vinyl ketone (an α,β-unsaturated ketone) | -4.0 to -5.0 | 4.5 to 5.5 | 1.5 to 2.0 | 1.0 to 2.0 |

Based on these analogies, this compound is predicted to exhibit a notable electrophilicity, likely higher than that of a simple phenyl ketone like acetophenone, due to the extended conjugation and the presence of the reactive allene moiety. The allenic carbons, particularly the central sp-hybridized carbon, would be susceptible to nucleophilic attack, in addition to the carbonyl carbon.

Molecular Dynamics Simulations in Relevant Chemical Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational dynamics, solvation effects, and interaction mechanisms of molecules in various environments.

While no specific molecular dynamics simulations for this compound have been reported, the application of this technique to this molecule could elucidate several key aspects of its behavior in chemical systems.

Potential Applications of MD Simulations for this compound:

Solvation Dynamics: MD simulations in different solvents (e.g., water, ethanol (B145695), acetonitrile) could reveal the specific solvent-solute interactions and the structure of the solvation shell around the molecule. This is crucial for understanding how the solvent might influence the reactivity and stability of the allenic ketone. For instance, simulations could model the hydrogen bonding interactions between protic solvents and the carbonyl oxygen.

Conformational Analysis: The phenyl group and the allenic moiety have rotational and vibrational degrees of freedom. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding its reactivity, as different conformers may exhibit different susceptibilities to chemical attack.

Reaction Dynamics: MD simulations can be employed to study the initial stages of chemical reactions involving this compound. For example, simulations could model the approach of a nucleophile to the electrophilic centers of the molecule, providing insights into the preferred reaction pathways and the structure of the pre-reaction complex. This would be particularly useful in understanding the regioselectivity of nucleophilic additions to the allenic system versus the carbonyl group.

Interaction with Catalysts: In the context of catalyzed reactions, MD simulations could model the interaction of this compound with a catalyst surface or a homogeneous catalyst. This could help in understanding the binding modes, the activation of the substrate by the catalyst, and the mechanism of catalytic transformation.

Future Research Directions and Unexplored Avenues for 1 Phenylbuta 2,3 Dien 1 One

Development of Novel Asymmetric Catalytic Reactions

The presence of multiple reactive sites in 1-phenylbuta-2,3-dien-1-one makes it an ideal substrate for asymmetric catalysis, a field dedicated to the synthesis of chiral molecules. msu.edu Future research should focus on leveraging chiral catalysts to control the stereochemical outcome of reactions involving this allenyl ketone. Ketones, being less electrophilic than aldehydes, often require highly active catalytic systems to achieve efficient and selective transformations. acs.org

Key areas for exploration include:

Asymmetric Conjugate Addition: The electrophilic nature of the allene (B1206475) system could be exploited through the addition of nucleophiles. The use of chiral catalysts, such as organocatalysts or chiral metal complexes, could direct the enantioselective formation of new carbon-carbon or carbon-heteroatom bonds.

Enantioselective Cycloadditions: The allenyl ketone can act as a partner in various cycloaddition reactions. Developing catalytic asymmetric versions of [4+2], [3+2], or [2+2] cycloadditions would provide access to complex chiral carbocyclic and heterocyclic scaffolds.

Catalytic Asymmetric Propargylation/Allenylation: While typically involving the addition of allenyl nucleophiles to ketones, inverse-electron-demand reactions could be envisioned. acs.orgacs.orgnih.gov Research into chiral Lewis acid or Brønsted acid catalysis could activate the this compound system toward enantioselective additions of suitable nucleophiles. acs.orgnih.gov For instance, chiral biphenols have proven effective in catalyzing the asymmetric propargylation of ketones with allenylboronates, a strategy that could be adapted for reactions involving this compound. acs.orgnih.gov

Table 1: Proposed Asymmetric Catalytic Reactions for this compound

| Reaction Type | Potential Catalyst Class | Target Chiral Product |

|---|---|---|

| Conjugate Addition | Chiral Phase-Transfer Catalysts, Chiral Amines | α- or γ-Substituted Chiral Allenes |

| [4+2] Cycloaddition | Chiral Lewis Acids (e.g., BINOL-metal complexes) | Chiral Dihydropyrans |

| [3+2] Cycloaddition | Chiral Phosphines, N-Heterocyclic Carbenes (NHCs) | Chiral Cyclopentene Derivatives |

| Reductive Coupling | Chiral Transition Metal Hydrides | Chiral Allylic or Allenic Alcohols |

Investigation of Photochemical and Electrochemical Transformations

The conjugated π-system of this compound suggests a rich and unexplored reactivity under photochemical and electrochemical conditions.

Photochemical Reactions: The absorption of ultraviolet or visible light can promote the molecule to an electronically excited state, opening pathways to unique products not accessible through thermal reactions. msu.edu Future studies could investigate:

[2+2] Cycloadditions: Upon irradiation, the allene or enone moiety could undergo [2+2] cycloaddition with other alkenes to form cyclobutane (B1203170) derivatives, a common reaction for α,β-unsaturated carbonyl compounds. acs.orglibretexts.org

Intramolecular Rearrangements: Photolysis could induce rearrangements analogous to the Norrish Type I (α-cleavage) or Type II (γ-hydrogen abstraction) processes seen in other ketones. libretexts.org Research on γ-allenyl-substituted α,β-unsaturated enones has shown precedent for unique photochemical rearrangements. acs.org

Dimerization: In the absence of other reactants, photochemical excitation could lead to the dimerization of this compound, forming complex polycyclic structures.

Electrochemical Transformations: Electrochemical methods offer a green and highly tunable approach for inducing redox reactions. Unexplored avenues include:

Reductive Coupling: The ketone functionality could be reduced electrochemically to form a radical anion, which could then couple with other electrophiles or dimerize.

Oxidative Cyclization: Anodic oxidation could generate a radical cation, potentially leading to intramolecular cyclization or coupling with electron-rich arenes, similar to established electrochemical methods for the α-arylation of ketones. nih.gov

Generation of Novel Intermediates: Electrochemical reduction of the allene could lead to novel carbanionic species, which could be trapped in situ to form new bonds, a strategy that has been successfully used for the allenylation of aldehydes. acs.org

Exploration of Further Synthetic Methodologies and Cascade Reactions

The reactivity of allenyl ketones makes them powerful building blocks in cascade reactions, where multiple bonds are formed in a single operation. This approach significantly increases synthetic efficiency.

Future research should target:

Metal-Catalyzed Cycloisomerizations: Transition metals like palladium, gold, or iron can catalyze the cycloisomerization of allenyl ketones into valuable heterocyclic and carbocyclic products. For example, palladium-catalyzed oxidative cross-coupling with organoboronic acids can yield highly substituted furans. nih.govnih.gov Similarly, iron-catalyzed cycloisomerization of aryl allenyl ketones is a known route to 3-arylidene-indan-1-ones. acs.org Applying these methods to this compound could provide rapid access to these important structural motifs.

Formal Cycloadditions: The allenyl ketone can be designed to act as a multi-carbon synthon in formal cycloadditions. For instance, a formal [3+3] cycloaddition has been demonstrated between allenyl imides and activated ketones to produce 2-pyrones, suggesting that this compound could be a viable partner in similar transformations. nih.gov

Nucleophile-Initiated Cascades: The addition of a nucleophile to the allene can trigger a cascade of reactions. Amine-mediated transformations of alkynyl ketones, which generate allene intermediates, are known to produce complex aromatic carbocycles and oxacycles. nih.gov Similar strategies could be developed for this compound.

Table 2: Potential Cascade Reactions Involving this compound

| Catalyst/Reagent | Intermediate Type | Final Product Class |

|---|---|---|

| Pd(0) / Arylboronic Acid | Palladium-Carbene | Polysubstituted Furans nih.gov |

| Fe(III) Catalyst | Cationic Intermediate | 3-Benzylidene-indan-1-one acs.org |

| Lewis Acids (e.g., In(OTf)₃) | Vinyl Cation | Substituted Furans nih.gov |

| Secondary Amines | Enamine | Polycyclic Aromatics nih.gov |

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting reactivity. For a molecule with the complexity of this compound, computational modeling will be indispensable for guiding experimental work.

Future computational studies should focus on:

Mechanism Elucidation: DFT calculations can map the potential energy surfaces of proposed reactions, such as the palladium-catalyzed cross-couplings or asymmetric cycloadditions. researchgate.net This allows for the identification of transition states and key intermediates, providing a deeper understanding of the reaction mechanism.

Predicting Selectivity: Modeling can predict the regioselectivity and stereoselectivity of reactions. For asymmetric catalysis, computational studies can help explain the origin of enantioselectivity by modeling the interactions between the substrate, catalyst, and reagents. researchgate.net

Catalyst Design: By understanding the transition state of a desired transformation, computational models can be used to design new catalysts with improved activity and selectivity.

Exploring Excited-State Reactivity: Advanced computational methods can model the photochemical behavior of this compound, predicting the outcomes of irradiation and identifying key excited-state intermediates. nih.gov

Integration into Emerging Fields of Organic Chemistry

The novel structures accessible from this compound could have significant impacts on various emerging fields of chemistry.

Medicinal Chemistry: The furan, indanone, and pyran cores that can be synthesized from this allenyl ketone are prevalent in biologically active natural products and pharmaceuticals. nih.govacs.org Future work could involve synthesizing libraries of these compounds for biological screening.

Materials Science: The conjugated system and reactive functional groups of this compound make it a potential monomer for novel polymers. The attempted polymerization of related diketone structures suggests this is a challenging but potentially rewarding area of investigation. researchgate.net Furthermore, the polycyclic aromatic hydrocarbons formed through cascade reactions could be explored for applications in organic electronics. wvu.edu

Chemical Biology: The electrophilic nature of the allenyl ketone makes it a candidate for use as a covalent probe for identifying protein targets. Its unique reactivity could be harnessed for developing new bioconjugation strategies.

By systematically exploring these avenues, the scientific community can unlock the full synthetic potential of this compound, transforming it from a chemical curiosity into a valuable tool for organic synthesis and beyond.

Q & A

Q. Table 1. Solvent Screening for Aza-Michael Reactions

| Solvent | Yield (%) | Selectivity (α:β) |

|---|---|---|

| CH₂Cl₂ | 85 | 92:8 |

| DMF | 78 | 88:12 |

| THF | 65 | 80:20 |

| Source: Adapted from catalyst optimization studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.